Pipenzolate bromide
Overview
Description
- Its IUPAC name is 1-Ethyl-3-[2-hydroxy(diphenyl)acetoxy]-1-methylpiperidinium bromide.
- The compound’s structure includes a piperidinium ring with an ethyl group, a hydroxy-diphenylacetoxy moiety, and a bromide ion.
Pipenzolate bromide: (chemical formula: C22H28BrNO3) is a pharmaceutical drug used as an antispasmodic agent and for the treatment of peptic ulcers.
Mechanism of Action
Target of Action
Pipenzolate bromide primarily targets muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system. By interacting with these receptors, this compound can influence various physiological processes.
Mode of Action
This compound acts as an antimuscarinic agent . It binds to muscarinic acetylcholine receptors as an antagonist, thereby preventing acetylcholine, a neurotransmitter, from binding to these receptors . This action inhibits the normal function of acetylcholine, leading to the therapeutic effects of this compound.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By acting as an antagonist at muscarinic acetylcholine receptors, this compound disrupts the normal signaling processes in this pathway. The downstream effects of this disruption can vary, but they generally involve a reduction in the activity of systems regulated by acetylcholine.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in the activity of systems regulated by acetylcholine . This can lead to decreased secretions and muscle spasms in the gastrointestinal tract , which is why this compound is often used to treat gastrointestinal disorders .
Biochemical Analysis
Biochemical Properties
Pipenzolate bromide acts as an antimuscarinic agent. It binds to muscarinic acetylcholine receptors as an antagonist, preventing acetylcholine from binding to the receptors . This interaction with muscarinic acetylcholine receptors is the primary biochemical reaction involving this compound.
Cellular Effects
The cellular effects of this compound are primarily due to its antimuscarinic action. By binding to muscarinic acetylcholine receptors and acting as an antagonist, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an antimuscarinic agent. It binds to muscarinic acetylcholine receptors as an antagonist, preventing acetylcholine from binding to the receptors . This action can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Preparation Methods
Synthetic Routes: Pipenzolate bromide can be synthesized through various methods, including the reaction of 1-methylpiperidine with 2-hydroxydiphenylacetic acid followed by quaternization with ethyl bromide.
Industrial Production: Industrial production methods involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
Reactivity: Pipenzolate bromide is stable under normal conditions.
Reactions: It does not readily undergo oxidation, reduction, or substitution reactions.
Common Reagents: No specific reagents are commonly associated with its reactions.
Major Products: The compound itself is the major product in its synthesis.
Scientific Research Applications
Gastrointestinal Disorders: Pipenzolate bromide is used to treat gastrointestinal motility disorders.
Arrhythmia: It has applications in arrhythmia management.
Research Areas: Studies explore its effects in chemistry, biology, and medicine.
Comparison with Similar Compounds
Uniqueness: Pipenzolate bromide’s unique features lie in its specific chemical structure and pharmacological properties.
Similar Compounds: While there are other antimuscarinic agents, this compound stands out due to its distinct structure and applications.
Properties
IUPAC Name |
(1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NO3.BrH/c1-3-23(2)16-10-15-20(17-23)26-21(24)22(25,18-11-6-4-7-12-18)19-13-8-5-9-14-19;/h4-9,11-14,20,25H,3,10,15-17H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDCWWFPZMHXCM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13473-38-6 (Parent) | |
Record name | Pipenzolate bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023480 | |
Record name | Pipenzolate bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-51-9 | |
Record name | Pipenzolate bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipenzolate bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIPENZOLATE BROMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758221 | |
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Record name | PIPENZOLATE BROMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pipenzolate bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pipenzolate bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.311 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPENZOLATE BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPX41DUS2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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